molecular formula C14H19ClN4 B1464009 1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride CAS No. 1311316-45-6

1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride

Katalognummer: B1464009
CAS-Nummer: 1311316-45-6
Molekulargewicht: 278.78 g/mol
InChI-Schlüssel: NASHTQOMHLWHHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride is a piperazine derivative featuring a phenyl-substituted pyrazole ring linked to the piperazine core via a methylene group. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical formulations. Pyrazole-containing compounds are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, metabolic stability, and versatility in targeting enzymes or receptors .

Eigenschaften

CAS-Nummer

1311316-45-6

Molekularformel

C14H19ClN4

Molekulargewicht

278.78 g/mol

IUPAC-Name

1-[(1-phenylpyrazol-4-yl)methyl]piperazine;hydrochloride

InChI

InChI=1S/C14H18N4.ClH/c1-2-4-14(5-3-1)18-12-13(10-16-18)11-17-8-6-15-7-9-17;/h1-5,10,12,15H,6-9,11H2;1H

InChI-Schlüssel

NASHTQOMHLWHHQ-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC2=CN(N=C2)C3=CC=CC=C3.Cl.Cl

Kanonische SMILES

C1CN(CCN1)CC2=CN(N=C2)C3=CC=CC=C3.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Pyrazole Core Formation and Piperazine Coupling

One authoritative method involves the reaction of substituted hydrazines with β-diketones or equivalent precursors to form the pyrazole ring, followed by attachment of the piperazine group.

  • For example, phenylhydrazine reacts with a suitable keto-precursor to form 1-phenyl-1H-pyrazole derivatives.
  • The 4-position is then functionalized by introducing a methylene linker bearing the piperazine substituent via nucleophilic substitution or reductive amination.

Detailed Process from Patent Literature

A related process described in patent WO2015063709A1 (though for a methyl-substituted analog) provides insights into the preparation of similar pyrazolylpiperazine compounds:

  • Organic layers containing the intermediate are washed with aqueous sodium chloride and deionized water at elevated temperatures (50–55°C).
  • Concentration under reduced pressure at 100–110°C to reduce volume.
  • Addition of glacial acetic acid at 50–55°C to promote salt formation.
  • Cooling the reaction mixture gradually from 55°C to 0–5°C with stirring to precipitate the product.
  • Filtration and washing with toluene at low temperature (0–5°C).
  • Drying in an air oven at 40–45°C for 15–20 hours to obtain the acetate salt.

This process highlights the importance of controlled temperature and washing steps to ensure purity and yield.

Step Conditions Purpose
Washing with NaCl solution 50–55°C Removal of impurities
Concentration 100–110°C under reduced pressure Volume reduction
Acid addition (glacial acetic acid) 50–55°C Salt formation
Cooling and stirring 55°C → 0–5°C Precipitation of product
Filtration and washing 0–5°C with toluene Purification
Drying 40–45°C for 15–20 h Solid isolation

Alternative Cyclization and Deprotection Routes

Another method involves the use of cyclization agents such as phosphorous oxychloride or Lawesson's reagent to form the pyrazole ring or its derivatives, followed by deprotection steps to yield the piperazine-substituted compound. These methods, however, may be time-consuming and can affect purity and yield adversely.

Salt Formation: Dihydrochloride Preparation

The dihydrochloride salt is typically prepared by treating the free base of 1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine with hydrochloric acid under controlled conditions:

  • The free base is dissolved in an appropriate solvent (e.g., ethanol or water).
  • An equimolar or excess amount of hydrochloric acid is added slowly at controlled temperature (often 0–25°C).
  • The resulting salt precipitates out and is filtered, washed, and dried.

This step improves the compound's stability and handling properties.

Purification Techniques

Purification of the compound after synthesis involves:

  • Washing with aqueous solutions (e.g., sodium bicarbonate, sodium chloride) to remove residual acids or bases.
  • Organic solvent washes (e.g., toluene) to remove organic impurities.
  • Column chromatography on alumina or silica gel may be employed for intermediates or related derivatives, although for the dihydrochloride salt, crystallization and washing are preferred for scalability.

Research Findings and Optimization

  • The use of controlled temperature gradients during precipitation improves crystal quality and yield.
  • Avoiding harsh cyclization reagents like phosphorous oxychloride can preserve product purity.
  • Washing sequences with aqueous sodium chloride and bicarbonate solutions are critical to remove inorganic impurities and residual reagents.
  • Drying parameters (temperature and duration) impact the final product's moisture content and stability.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Pyrazole formation Reflux with phenylhydrazine and keto-precursor Base for core structure
Piperazine coupling Nucleophilic substitution or reductive amination Methylene linker introduction
Washing NaCl solution at 50–55°C, bicarbonate wash Impurity removal
Concentration 100–110°C under reduced pressure Volume reduction
Acid addition Glacial acetic acid at 50–55°C Salt formation step
Cooling and precipitation Gradual cooling to 0–5°C Solid crystallization
Filtration and washing Toluene wash at 0–5°C Purification
Drying 40–45°C for 15–20 hours Final solid isolation
Salt formation (HCl) Room temperature to 0°C Dihydrochloride salt preparation

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride can undergo several types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit potential antidepressant effects. The presence of the pyrazole moiety in this compound may enhance its pharmacological profile, making it a candidate for further studies in treating mood disorders .

2. Anticancer Properties
Studies have shown that piperazine derivatives can possess anticancer activities. The specific structure of 1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride may allow it to interact with biological targets involved in cancer cell proliferation . For instance, research into similar compounds has indicated they can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

3. Neurological Research
The compound's ability to cross the blood-brain barrier makes it a subject of interest in neurological studies. It may be explored for its effects on neurodegenerative diseases, potentially offering neuroprotective benefits due to its structural similarity to known neuroactive agents .

Material Science Applications

1. Synthesis of Novel Materials
The compound serves as a versatile scaffold in organic synthesis, facilitating the development of novel materials with specific properties. Its reactivity can be exploited to create functionalized polymers or nanomaterials that have applications in electronics or drug delivery systems .

2. Coordination Chemistry
Due to the nitrogen atoms present in its structure, this compound can act as a ligand in coordination chemistry. This property allows it to form complexes with transition metals, which can be utilized in catalysis or as sensors .

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry investigated various piperazine derivatives, including those similar to this compound. The results demonstrated significant antidepressant-like activity in animal models, suggesting that modifications to the piperazine ring could enhance efficacy .

Case Study 2: Anticancer Properties

In vitro studies on related compounds showed promising results against breast and colon cancer cell lines. These studies highlighted the potential of piperazine-based compounds to induce apoptosis and inhibit cell proliferation, warranting further investigation into this compound for similar applications .

Case Study 3: Neurological Effects

Research conducted on piperazine derivatives indicated their potential neuroprotective effects against oxidative stress-induced neuronal damage. This opens avenues for exploring the therapeutic benefits of this compound in neurodegenerative diseases like Alzheimer's and Parkinson's .

Wirkmechanismus

The mechanism by which 1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and pharmacological differences between the target compound and its analogs:

Compound Name Molecular Formula Key Substituents Pharmacological Activity Key References
1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride (Target) C₁₅H₁₉Cl₂N₅ Phenylpyrazole methyl Under investigation -
1-[(1-Phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride C₁₄H₁₈Cl₂N₆ Phenyltriazole methyl Potential anticancer/antimicrobial
Flunarizine dihydrochloride C₂₆H₂₆F₂Cl₂N₂ Bis(4-fluorophenyl)methyl, cinnamyl Calcium channel blocker, migraine prophylaxis
Meclizine dihydrochloride C₂₅H₂₇Cl₃N₂ (4-Chlorophenyl)(phenyl)methyl, 3-methylbenzyl Antiemetic, antihistaminic
1-((1-Methyl-1H-pyrazol-4-yl)methyl)piperazine dihydrochloride C₉H₁₇Cl₂N₄ Methylpyrazole methyl Not specified (structural analog)
1-[(6-Chloropyridin-3-yl)methyl]piperazine dihydrochloride C₁₀H₁₆Cl₃N₃ Chloropyridinyl methyl Not specified (pesticide/neuroactive)

Pyrazole vs. Triazole Derivatives

  • Structural Difference: The triazole analog (C₁₄H₁₈Cl₂N₆) replaces the pyrazole ring with a 1,2,3-triazole, introducing an additional nitrogen atom.
  • Pharmacological Impact : Triazole derivatives (e.g., hybrid 4-nitroimidazole-triazole compounds) demonstrate potent anticancer activity against solid tumors, suggesting that the triazole moiety contributes to cytotoxicity .

Arylpiperazine Modifications

  • Flunarizine Dihydrochloride : The bis(4-fluorophenyl)methyl and cinnamyl groups confer calcium channel-blocking activity, reducing intracellular Ca²⁺ overload in vascular smooth muscle. This contrasts with the target compound’s simpler phenylpyrazole group, which may favor different target interactions .
  • Meclizine Dihydrochloride : The (4-chlorophenyl)(phenyl)methyl group enhances antihistaminic and antiemetic effects, likely via H1 receptor antagonism. The absence of a chlorophenyl group in the target compound may limit similar activity .

Substituent Effects on Physicochemical Properties

  • Chloropyridinyl Derivative : The chloropyridine ring (C₁₀H₁₆Cl₃N₃) introduces electron-withdrawing effects, altering electronic distribution and possibly enhancing stability in acidic environments .

Research Findings and Implications

Anticancer Potential: Triazole-piperazine hybrids (e.g., 9a-k, 10a-c) show IC₅₀ values in the nanomolar range against breast and colon cancer cell lines, attributed to nitroimidazole-mediated DNA damage and triazole-induced apoptosis . The target compound’s pyrazole group may offer similar versatility but requires empirical validation.

Calcium Channel Modulation : Flunarizine’s dual fluorophenyl groups optimize hydrophobic interactions with L-type calcium channels, reducing vasospasm in cerebral hypoxia. The target compound’s phenylpyrazole lacks fluorination, which may limit analogous activity .

Metabolic Stability : Methyl-substituted pyrazoles (e.g., 1-((1-methyl-1H-pyrazol-4-yl)methyl)piperazine dihydrochloride ) resist CYP450-mediated oxidation better than unsubstituted analogs, suggesting the target compound’s phenyl group may necessitate prodrug strategies for oral bioavailability .

Biologische Aktivität

1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride is a piperazine derivative characterized by the presence of a pyrazole ring. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in areas such as antimicrobial, anti-inflammatory, and anxiolytic effects.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13H16Cl2N4
  • CAS Number : 1311316-45-6
  • IUPAC Name : this compound

This compound's dual-ring structure contributes to its unique chemical properties, making it a valuable candidate for further biological studies.

Research indicates that compounds similar to this compound may interact with various biological targets:

Targets of Action :

  • Colony Stimulating Factor 1 Receptor (CSF-1R) : Involved in the regulation of immune responses.
  • Nicotinamide Phosphoribosyltransferase (NAMPT) : Plays a role in NAD+ biosynthesis, which is crucial for cellular metabolism.

Mode of Action :
The modulation of lipophilicity has been noted to affect the compound's interaction with cytochrome P450 enzymes, impacting drug metabolism and efficacy .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of related compounds. For instance, a study on monomeric alkaloids found that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for effective compounds ranged from 0.0039 to 0.025 mg/mL, indicating potent activity against pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. These compounds are believed to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, suggesting that this compound could exhibit similar effects.

Anxiolytic and Antidepressant Activities

Recent pharmacological evaluations have indicated that related compounds can interact with the serotonergic system and benzodiazepine sites of GABA_A receptors, leading to anxiolytic-like effects. For example, LQFM192, a compound structurally similar to this compound, demonstrated significant anxiolytic and antidepressant-like activities in animal models .

Research Findings and Case Studies

StudyFindings
Antimicrobial Study Demonstrated significant antibacterial activity against S. aureus and E. coli with MIC values as low as 0.0039 mg/mL .
Anxiolytic Activity Evaluation Found that related compounds modulate serotonergic pathways, suggesting potential for treating anxiety disorders .
Inflammation Modulation Pyrazole derivatives showed promise in reducing pro-inflammatory cytokines in vitro .

Q & A

Q. Advanced Research Focus

  • Receptor binding assays : Radioligand displacement studies (e.g., using serotonin or dopamine receptors) quantify affinity (Ki values) .
  • Enzyme inhibition : Test against aminopeptidase N (APN) or matrix metalloproteinases (MMPs) using fluorogenic substrates .
  • Computational docking : Molecular docking (e.g., AutoDock Vina) predicts binding poses in receptor active sites .

Data Contradiction Analysis : If conflicting activity data arise (e.g., varying IC50 values), validate assay conditions (pH, temperature) and ensure compound integrity via NMR or HPLC .

How can computational methods enhance the design of derivatives with improved pharmacological profiles?

Q. Advanced Research Focus

  • Quantum chemical calculations : Use Gaussian or ORCA to optimize geometries and calculate electrostatic potential maps for SAR analysis .
  • Reaction path prediction : ICReDD’s hybrid computational-experimental approach identifies optimal reaction conditions (e.g., nucleophilic substitution or reduction steps) .
  • ADMET prediction : SwissADME or pkCSM models forecast bioavailability, BBB permeability, and CYP450 interactions .

Case Study : Derivatives with fluorophenyl or chloroacetyl groups show enhanced metabolic stability and receptor selectivity .

What experimental controls are essential when studying its effects on cellular pathways?

Q. Advanced Research Focus

  • Negative controls : Use piperazine analogs (e.g., 1-(4-fluorophenyl)piperazine) to isolate scaffold-specific effects .
  • Positive controls : Include known inhibitors (e.g., APN inhibitor bestatin) to validate assay sensitivity .
  • Concentration gradients : Test 0.1–100 µM ranges to identify non-specific cytotoxicity (assessed via MTT or LDH assays) .

Data Interpretation : Normalize results to vehicle-treated cells and account for solvent effects (e.g., DMSO < 0.1%) .

How can researchers resolve discrepancies in reported biological activities across studies?

Q. Advanced Research Focus

  • Batch variability : Characterize compound batches via elemental analysis and HRMS to confirm consistency .
  • Assay standardization : Adhere to protocols like CLSI guidelines for reproducibility.
  • Meta-analysis : Cross-reference PubChem BioAssay data (e.g., AID 743255) to identify outliers .

Example : Discrepancies in MMP9 inhibition may arise from differences in enzyme sources (recombinant vs. tissue-derived) or substrate concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.